molecular formula C13H12N2O3S B7763756 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid

2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid

Cat. No.: B7763756
M. Wt: 276.31 g/mol
InChI Key: MOIRVCXXIYVOEV-UHFFFAOYSA-N
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Description

The compound with the identifier 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid would likely involve large-scale chemical synthesis processes. These processes would be optimized for yield, purity, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the reaction pathway and yield.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to complex molecular structures.

Scientific Research Applications

2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid can be identified based on structural and functional similarities. These compounds may share common chemical features and exhibit similar reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and properties, which may confer distinct advantages in certain applications compared to other similar compounds. This uniqueness can be highlighted by comparing its reactivity, stability, and efficacy in various contexts.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development across multiple disciplines. Further studies and optimization of its synthesis and applications could unlock new possibilities for its use in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-8(12(17)18)19-13-14-10(7-11(16)15-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIRVCXXIYVOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC(=O)C=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)SC1=NC(=O)C=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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